N-(4-Aminophenyl)-4-(pentyloxy)benzamide

Description

Historical Context and Discovery

N-(4-Aminophenyl)-4-(pentyloxy)benzamide was first synthesized in the early 21st century as part of efforts to explore benzamide derivatives for pharmaceutical and materials science applications. The compound’s creation involved multi-step synthetic routes, including nitration, reduction, and amidation processes, as documented in PubChem records (CID 28306701). Early patents, such as US8765761B2, highlighted the broader interest in benzamide scaffolds for therapeutic development, though this specific compound gained prominence later due to its structural versatility. By 2025, modifications to its synthesis protocols were reported, reflecting advancements in optimizing yield and purity.

Chemical Classification and Nomenclature

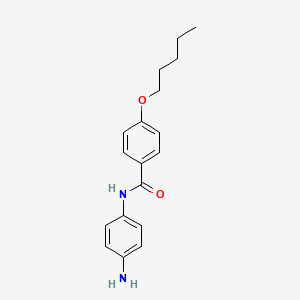

This compound belongs to the aromatic amide family, characterized by a benzamide core (a benzene ring linked to an amide group). Its IUPAC name, N-(4-aminophenyl)-4-pentoxybenzamide, derives from:

- Pentyloxy group : A five-carbon alkoxy chain (-O-C5H11) at the para position of the benzamide ring.

- 4-Aminophenyl substituent : An aniline group (-NH2) at the para position of the terminal phenyl ring.

The molecular formula is C18H22N2O2 , with a molar mass of 298.4 g/mol . Alternative names include 4-(pentyloxy)-N-(4-aminophenyl)benzamide and CAS 1020056-34-1.

Table 1: Key Nomenclature and Classification

| Property | Description |

|---|---|

| IUPAC Name | N-(4-aminophenyl)-4-pentoxybenzamide |

| Molecular Formula | C18H22N2O2 |

| CAS Registry Number | 1020056-34-1 |

| Chemical Class | Aromatic amide |

Significance in Organic Chemistry Research

This compound has emerged as a valuable intermediate in medicinal chemistry and materials science:

- Medicinal Applications : Its benzamide scaffold is a template for designing enzyme inhibitors and antimicrobial agents. For example, metal complexes derived from this compound exhibit activity against Bacillus subtilis and Escherichia coli.

- Materials Science : The pentyloxy chain enhances solubility in organic solvents, making it useful for polymer and coordination chemistry studies.

- Synthetic Flexibility : The amino and alkoxy groups serve as sites for further functionalization, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies.

Structural Overview and Molecular Identity

The molecule features three distinct regions:

- Benzamide Core : A benzene ring connected to a carbonyl group (C=O) and an amine linkage (-NH-).

- Pentyloxy Side Chain : A flexible alkoxy group improving lipophilicity.

- 4-Aminophenyl Group : A terminal aromatic ring with a primary amine (-NH2) enabling hydrogen bonding.

Table 2: Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 298.4 g/mol |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

| XLogP3-AA | 4.2 (predicted) |

| Hydrogen Bond Donors | 2 (amide NH and aniline NH2) |

| Hydrogen Bond Acceptors | 3 (amide O, ether O, and aniline NH2) |

The crystal structure remains uncharacterized, but computational models suggest a planar benzamide core with the pentyloxy chain adopting a gauche conformation. Spectroscopic data (IR, NMR) confirm functional groups:

Structure

2D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-4-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-3-4-13-22-17-11-5-14(6-12-17)18(21)20-16-9-7-15(19)8-10-16/h5-12H,2-4,13,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVCUZFLDKPHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274863 | |

| Record name | N-(4-Aminophenyl)-4-(pentyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020056-34-1 | |

| Record name | N-(4-Aminophenyl)-4-(pentyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-4-(pentyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-(pentyloxy)benzamide typically involves the following steps:

Nitration: The starting material, 4-pentyloxybenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: The resulting 4-aminophenyl-4-pentyloxybenzoic acid is then reacted with an appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, reduction, and amidation processes, utilizing continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

Chemical Synthesis Applications

Precursor in Organic Synthesis

N-(4-Aminophenyl)-4-(pentyloxy)benzamide serves as a valuable precursor in the synthesis of more complex organic molecules. It can be utilized to create various derivatives through chemical reactions such as oxidation, reduction, and substitution. For example, it can be oxidized to form nitro or hydroxyl derivatives or reduced to yield amine derivatives.

Metal Complex Formation

Recent studies have demonstrated the ability of this compound to form metal complexes with various transition metals such as Mn(II), Cu(II), Ni(II), Cd(II), and Zn(II). These complexes have been characterized using analytical techniques like electron spin resonance spectroscopy and have shown promising properties for therapeutic applications against microbial pathogens .

Biological Research Applications

Biological Interactions

The compound is under investigation for its interactions with biological macromolecules. Studies suggest that it may bind to specific enzymes or receptors, potentially modulating their activity. This interaction could inhibit certain enzymatic processes, which is crucial for developing new therapeutic agents.

Antimicrobial Activity

Research has indicated that metal complexes derived from this compound exhibit significant antimicrobial activity. For instance, synthesized metal complexes were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations . The mechanism behind this activity may involve targeting cellular membranes and genetic materials of the pathogens.

Therapeutic Applications

Anti-inflammatory and Anticancer Properties

this compound is being studied for its potential anti-inflammatory and anticancer properties. The compound's structure allows it to interact with biological pathways related to inflammation and cancer progression. For example, its derivatives have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which play a critical role in cancer cell proliferation and survival .

Drug Development

The compound's unique chemical properties make it a candidate for drug development in the fields of oncology and infectious diseases. Its ability to form stable metal complexes enhances its potential as a therapeutic agent that can target multiple pathways in disease processes .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Chains

Compounds sharing the N-(4-aminophenyl)benzamide core but differing in alkoxy chain length demonstrate how substituent length influences physical and chemical properties:

Key Observations :

- Chain Length vs. Melting Point : Longer alkoxy chains (e.g., dodecyloxy) increase melting points due to enhanced van der Waals interactions .

- Synthetic Yields : Yields for analogs range from 71% to 78%, suggesting efficient synthesis protocols for this class .

Functional Group Modifications

Substitution of the aminophenyl group or benzamide ring alters bioactivity and physicochemical properties:

N-(2-Nitrophenyl)-4-bromobenzamide ()

- Structure : Bromine at the benzamide para position; nitro group on the aniline ring.

- Crystallography: Exhibits two molecules per asymmetric unit, with planar benzamide rings.

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) ()

- Structure : Hydroxamic acid and phenylacetyl groups.

- Bioactivity: Acts as an HDAC inhibitor (IC₅₀: 100–200 μM) with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA, a known HDAC inhibitor. This highlights the importance of electron-withdrawing groups for enzyme inhibition .

4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()

- Structure : Methoxy and thiazole substituents.

- Applications: Thiazole derivatives are often explored for anticancer and anti-inflammatory activities, suggesting that this compound could be modified similarly for targeted drug design .

Pharmacological and Toxicological Comparisons

- Mutagenicity: Anomeric amide derivatives (e.g., compound 3 in ) exhibit mutagenicity comparable to benzyl chloride, emphasizing the need for careful handling of related benzamides .

Biological Activity

N-(4-Aminophenyl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a benzamide core with an amino group at the para position and a pentyloxy substituent. Its molecular formula is , with a molecular weight of approximately 302.38 g/mol. The unique pentyloxy chain contributes to its solubility and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. It has been explored for:

- Anti-inflammatory properties : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, derivatives have been reported to exhibit IC50 values in the micromolar range against these cell lines, indicating significant potency .

- Mechanistic Insights : Research indicates that the compound may act as an inhibitor of DNA methyltransferases, which are crucial for regulating gene expression in cancer cells. This inhibition could lead to reactivation of tumor suppressor genes .

Comparative Analysis

A comparative study of similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Aminophenyl)-4-(butyloxy)benzamide | C17H21N2O2 | Shorter alkoxy chain; different biological profile |

| N-(3-Aminophenyl)-2-(hexyloxy)benzamide | C19H24N2O2 | Altered amino position; potential variations in activity |

| N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide | C16H18N2O2 | Methyl substitution; impacts steric effects |

This table illustrates how variations in substituents can influence both physical properties and biological activities.

Case Studies

- In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound. In one study, treatment with the compound significantly reduced tumor growth in mice bearing xenografts of human cancer cells, supporting its potential as an effective anticancer agent .

- Metal Complexes : Recent investigations have focused on the synthesis of metal complexes using this compound as a ligand. These complexes exhibited enhanced antimicrobial activity compared to their parent compound, suggesting that metal coordination could enhance biological efficacy .

Q & A

Q. How does thermal stability impact storage and application?

- Methodological Answer : DSC analysis of analogs shows decomposition onset at 120–150°C. Store at ≤8°C under nitrogen to prevent oxidation. For high-temperature reactions (e.g., Suzuki coupling), use stabilizing ligands (e.g., bipyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.